N-(2,6-Difluorophenyl)-guanidine
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Overview
Description
1-(2,6-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a difluorophenyl ring
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)guanidine typically involves the reaction of 2,6-difluoroaniline with a guanidylating agent. One common method includes the use of S-methylisothiourea as the guanidylating agent, which reacts with 2,6-difluoroaniline under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecule . This interaction can lead to inhibition or activation of the target, depending on the context.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as:
Properties
CAS No. |
76635-23-9 |
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Molecular Formula |
C7H7F2N3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
RYEVBHAQZMEFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C(N)N)F |
Origin of Product |
United States |
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